molecular formula C19H18FN3O3S B2676637 3-(1-((2-Fluorobenzyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034413-82-4

3-(1-((2-Fluorobenzyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2676637
CAS RN: 2034413-82-4
M. Wt: 387.43
InChI Key: RRPZSTQBXOGTQI-UHFFFAOYSA-N
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Description

The molecule “3-(1-((2-Fluorobenzyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole” is a complex organic compound. It contains several functional groups including a fluorobenzyl group, a sulfonyl group, a phenyl group, a pyrrolidinyl group, and an oxadiazole ring. These functional groups could potentially give the molecule a range of interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl and phenyl groups are aromatic, which could contribute to the overall stability of the molecule. The oxadiazole ring is a heterocycle, which could also contribute to the molecule’s stability and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of this molecule would likely be influenced by the presence of the various functional groups. For example, the fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions. The sulfonyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this molecule would be influenced by the presence of the various functional groups. For example, the presence of the fluorine atom could influence the molecule’s polarity and potentially its solubility in different solvents .

Scientific Research Applications

properties

IUPAC Name

3-[1-[(2-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-18-9-5-4-8-15(18)12-27(24,25)23-10-16(14-6-2-1-3-7-14)17(11-23)19-21-13-26-22-19/h1-9,13,16-17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPZSTQBXOGTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1S(=O)(=O)CC2=CC=CC=C2F)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((2-Fluorobenzyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

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